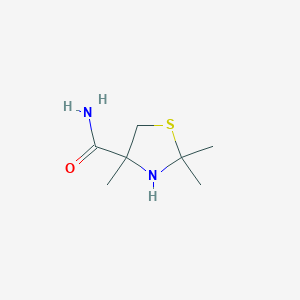

2,2,4-Trimethylthiazolidine-4-carboxamide

Número de catálogo B8397217

Peso molecular: 174.27 g/mol

Clave InChI: HBTNPJXJMJNDJU-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07470525B2

Procedure details

10.0 g (0.06 mol) of 2-methylcysteinamide hydrochloride as a racemic body was dissolved in 300 ml of water, and the obtained solution was then placed in a 500-ml flask. Thereafter, an aqueous manganese chloride solution was added thereto, such that the concentration of divalent Mn ions became 10 ppm. Thereafter, intact cells corresponding to 1.0 g of dried cells were further added thereto. The mixture was stirred at 40° C. for 24 hours under nitrogen flow, so as to carry out hydrolysis. After completion of the reaction, the cells were removed from the reaction solution by centrifugation to obtain a supernatant. This supernatant was concentrated using a rotary evaporator, and the concentrate was then dissolved in 150 ml of methanol. Subsequently, 200 ml of acetone and 3.6 g (0.03 mol) of sodium carbonate were added thereto, and the mixture was stirred at room temperature for 16 hours, so as to carry out the reaction. Thereafter, the reaction solution was concentrated, and then supplemented with 50 ml of isobutyl alcohol and subjected to reflux conditions for 4 hours so as to extract soluble matters. After cooling, crystals that remained as insoluble matters were separated by filtration. The obtained filtrate was concentrated and dried using a rotary evaporator. The obtained concentrate was washed with 50 ml of hexane and then dried again to obtain 2,2,4-trimethylthiazolidine-4-carboxamide as a white solid. The obtained 2,2,4-trimethylthiazolidine-4-carboxamide was suspended in 100 ml of pure water, and was heated to reflux for 3 hours. Thereafter, the reaction solution was washed with 50 ml of diethyl ether twice. A water layer thereof was concentrated and dried, followed by drying under reduced pressure, to obtain 3.3 g (0.02 mol) of 2-methyl-D-cysteine. The yield of isolation was found to be 84 mol % relative to 2-methyl-D-cysteinamide contained in the racemic body that had been used for the reaction, and was found to be 42 mol % relative to 2-methylcysteinamide as a racemic body. Moreover, this solid was analyzed by liquid chromatography using an optical isomer separation column. As a result, the optical purity thereof was found to be 95% e.e. or more.

Name

2-methylcysteinamide hydrochloride

Quantity

10 g

Type

reactant

Reaction Step One

Name

manganese chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][C@@:3]([C:7]([NH2:9])=[O:8])([CH2:5][SH:6])[NH2:4].[CH3:10][C:11]([CH3:13])=O.C(=O)([O-])[O-].[Na+].[Na+]>O.[Cl-].[Mn+2].[Cl-]>[CH3:10][C:11]1([CH3:13])[NH:4][C:3]([CH3:2])([C:7]([NH2:9])=[O:8])[CH2:5][S:6]1 |f:0.1,3.4.5,7.8.9|

|

Inputs

Step One

|

Name

|

2-methylcysteinamide hydrochloride

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C[C@](N)(CS)C(=O)N

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Three

|

Name

|

manganese chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Mn+2].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 40° C. for 24 hours under nitrogen flow

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained solution was then placed in a 500-ml flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, intact cells corresponding to 1.0 g of dried cells were further added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cells were removed from the reaction solution by centrifugation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a supernatant

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

This supernatant was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the concentrate was then dissolved in 150 ml of methanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Thereafter, the reaction solution was concentrated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux conditions for 4 hours so as

|

|

Duration

|

4 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract soluble matters

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The obtained filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The obtained concentrate

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 50 ml of hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried again

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(SCC(N1)(C(=O)N)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |